molecular formula C22H21ClN4 B14965869 N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14965869
M. Wt: 376.9 g/mol
InChI Key: WGIZDLJBFKGPAA-UHFFFAOYSA-N
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Description

N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the preparation of intermediate compounds such as 2,4-dichloro-5-nitropyrimidine, which is then converted to 2,4-dichloro-5-aminopyrimidine. This intermediate is further reacted with appropriate reagents to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and catalytic reactions are often employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolo[2,3-d]pyrimidine compounds .

Scientific Research Applications

N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound acts as a competitive inhibitor, preventing the transfer of phosphate groups to target proteins and thereby inhibiting their activity. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and survival, which is particularly beneficial in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory activity against NF-κB inducing kinase (NIK), used in the treatment of inflammatory diseases.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their potential as EGFR-TK inhibitors and have shown significant anti-proliferative activity.

    ®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: Identified as a JAK1 selective inhibitor, used in the treatment of autoimmune diseases.

Uniqueness

N-butyl-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific structural features and its potential as a protein kinase inhibitor. Its unique combination of functional groups allows for selective binding to target enzymes, making it a promising candidate for therapeutic applications, particularly in oncology .

Properties

Molecular Formula

C22H21ClN4

Molecular Weight

376.9 g/mol

IUPAC Name

N-butyl-7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C22H21ClN4/c1-2-3-13-24-21-20-19(16-7-5-4-6-8-16)14-27(22(20)26-15-25-21)18-11-9-17(23)10-12-18/h4-12,14-15H,2-3,13H2,1H3,(H,24,25,26)

InChI Key

WGIZDLJBFKGPAA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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